![molecular formula C9H6ClNS B427817 7-Chloroquinoline-4-thiol CAS No. 90225-19-7](/img/structure/B427817.png)
7-Chloroquinoline-4-thiol
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Overview
Description
7-Chloroquinoline-4-thiol is a chemical compound with the molecular formula C9H6ClNS . It has a molecular weight of 195.67 . It is a derivative of quinoline, a class of compounds that have been used as a scaffold for drug development due to their broad spectrum of bioactivity .
Molecular Structure Analysis
The molecular structure of 7-Chloroquinoline-4-thiol consists of 9 Carbon atoms, 6 Hydrogen atoms, 1 Nitrogen atom, 1 Sulfur atom, and 1 Chlorine atom . The InChI code for this compound is 1S/C9H6ClNS/c10-6-1-2-7-8(5-6)11-4-3-9(7)12/h1-5H,(H,11,12) .Physical And Chemical Properties Analysis
7-Chloroquinoline-4-thiol has a molecular weight of 195.67 . The compound can be analyzed using high-performance liquid chromatography (HPLC) methods .Scientific Research Applications
Insecticidal Effects
7-Chloroquinoline derivatives have been synthesized and shown to have significant insecticidal effects on larval vectors of malaria and dengue diseases . The synthesized quinoline derivative showed significant larvicidal and pupicidal properties against a malarial and a dengue vector .
Anti-Malarial Agent
The synthesized quinoline derivative has shown significant growth inhibition of both sensitive strains of Plasmodium falciparum, the parasite responsible for malaria . The in-vitro antiplasmodial efficacy of the derivative revealed a significant growth inhibition with IC50 values of 6.7 nM (CQ‐s) and 8.5 nM (CQ‐r) .
Virucidal Agent
The quinoline compound showed significant activity against the viral pathogen serotype 2 (DENV‐2) . The purified quinoline exhibited insignificant toxicity on the host system up to 100 μM/mL .
Antimicrobial Activity
Newly synthesized 7-chloroquinoline derivatives have shown activity as antimicrobial agents . The antibacterial screening data showed moderate to good inhibition zone (12.5 ± 0.63–23.8 ± 1.5) towards all the tested compounds .
Anti-Cancer Agent
The newly synthesized compounds were screened for their antitumor activity towards three lines of cancer cells, MCF-7 (human breast cancer), HCT-116 (colon carcinoma) and Hela (Cervical carcinoma) cell lines . Compounds (3) and (9) exerted the highest activity on all cell lines and showed special selectivity toward MCF-7 cells .
Antimalarial Activity
All the compounds show moderate antimalarial activity with IC50 < 100 μM, six of them showed high antimalarial activity (2, 3, 4, 6, 8 and 9) with IC50 < 50 M . The most active 7-μ chloroquinoline derivative is a compound (9) .
Safety and Hazards
7-Chloroquinoline-4-thiol can cause skin irritation and serious eye irritation . It may also cause respiratory irritation and is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid contact with skin, eyes, or clothing .
Future Directions
Quinoline and its derivatives, including 7-Chloroquinoline-4-thiol, continue to be an area of active research due to their broad spectrum of bioactivities . They are being studied for potential applications in treating various diseases . The structural diversity of synthesized compounds provides high and selective activity attained through different mechanisms of action, as well as low toxicity on human cells . This opens a new window of opportunity for medicinal chemists to access more biomolecular quinolines for future drug development .
Mechanism of Action
Target of Action
7-Chloroquinoline-4-thiol is a derivative of 4-aminoquinoline . The primary targets of 4-aminoquinoline derivatives are Plasmodium species , which are the causative agents of malaria . These compounds inhibit the action of heme polymerase in malarial trophozoites .
Mode of Action
The compound interacts with its targets by preventing the conversion of heme to hemazoin . This results in the accumulation of toxic heme, leading to the death of the parasite .
Biochemical Pathways
The key biochemical pathway affected by 7-Chloroquinoline-4-thiol is the heme detoxification pathway in Plasmodium species . By inhibiting heme polymerase, the compound disrupts the conversion of toxic heme to non-toxic hemazoin, a crucial step in the parasite’s survival and proliferation .
Pharmacokinetics
They are easily synthesized and affordable, making them suitable for use in developing regions .
Result of Action
The molecular and cellular effects of 7-Chloroquinoline-4-thiol’s action result in significant growth inhibition of both sensitive strains of Plasmodium falciparum . This leads to the control and potential eradication of malaria, a disease that poses a significant global health challenge .
Action Environment
The action, efficacy, and stability of 7-Chloroquinoline-4-thiol can be influenced by various environmental factors. For instance, the geographical overlap between malaria and non-malarial infectious diseases has led to the exploration of amino-quinoline moiety in the development of new antimicrobial agents . . falciparum is prevalent has diminished the value of 4-aminoquinoline derivatives .
properties
IUPAC Name |
7-chloro-1H-quinoline-4-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNS/c10-6-1-2-7-8(5-6)11-4-3-9(7)12/h1-5H,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LROUTHKFTJVYHL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC=CC2=S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloroquinoline-4-thiol |
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